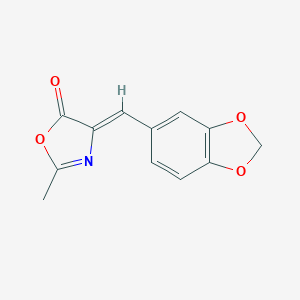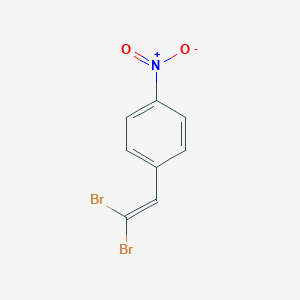![molecular formula C19H15ClN4O B242313 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol, also known as CMPD1, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties. CMPD1 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of the immune response and inflammation. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent downregulation of pro-inflammatory gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the downregulation of adhesion molecules, and the inhibition of cell proliferation and migration. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol in lab experiments is its high potency and selectivity for the NF-κB signaling pathway. This allows for the specific inhibition of NF-κB activation without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol, including the investigation of its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its safety and toxicity profiles. Additionally, the development of novel analogs of this compound with improved solubility and efficacy may lead to the discovery of more potent and selective inhibitors of the NF-κB signaling pathway.
Métodos De Síntesis
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol can be synthesized using a multi-step process involving the reaction of 3-chloro-4-methylaniline with imidazo[1,2-a]pyrimidine-2-carbaldehyde, followed by the reaction with 4-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has been used in various scientific studies to investigate its potential therapeutic applications. One of the main areas of research has been its role as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and asthma.
Propiedades
Fórmula molecular |
C19H15ClN4O |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
4-[3-(3-chloro-4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H15ClN4O/c1-12-3-6-14(11-16(12)20)22-18-17(13-4-7-15(25)8-5-13)23-19-21-9-2-10-24(18)19/h2-11,22,25H,1H3 |
Clave InChI |
RMNUTBHBBCRXJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)





![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)


![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
